Dihydropyrimidine-2,4,5(3H)-trione

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-diazinane-2,4,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c7-2-1-5-4(9)6-3(2)8/h1H2,(H2,5,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXOOGHQVPKHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964293 | |

| Record name | 2,6-Dihydroxypyrimidin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-76-4 | |

| Record name | Isobarbituric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyuracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobarbituric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dihydroxypyrimidin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydropyrimidine-2,4,5(3H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBARBITURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/438WJI1S49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and characterization of Dihydropyrimidine-2,4,5(3H)-trione

An In-Depth Technical Guide to the Synthesis and Characterization of Dihydropyrimidine-2,4,5(3H)-trione

Abstract

Dihydropyrimidine-2,4,5(3H)-trione, known colloquially as isobarbituric acid or 5-hydroxyuracil, is a pyrimidine derivative of significant interest in medicinal chemistry and molecular biology. As an oxidized form of cytosine, it serves as a crucial biomarker for oxidative DNA damage and is implicated in mutagenesis.[1] Beyond its biological relevance, its scaffold represents a versatile building block for the synthesis of a wide array of bioactive compounds, leveraging the rich chemistry of the dihydropyrimidine core.[2][3][4] This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of dihydropyrimidine-2,4,5(3H)-trione, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Dihydropyrimidine-2,4,5(3H)-trione

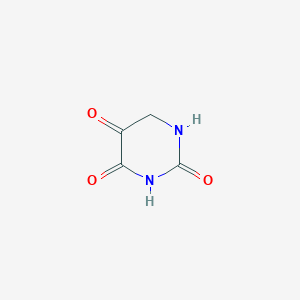

The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including the nucleobases that constitute DNA and RNA.[2] Dihydropyrimidine-2,4,5(3H)-trione (Figure 1) holds a unique position within this class of compounds. It is endogenously produced through the oxidative deamination of cytosine by reactive oxygen species, a process linked to cellular stress and aging.[1] Its ability to form stable base pairs with all four canonical DNA bases makes it a potent mutagenic lesion.[1]

From a synthetic chemistry perspective, the trione functionality within the dihydropyrimidine ring offers multiple reactive sites for further elaboration. This makes it an attractive precursor for developing novel therapeutic agents, ranging from antiviral to anticancer drugs.[2][5][6] This guide will elucidate a robust synthetic pathway to access this molecule and detail the analytical techniques required for its unambiguous characterization.

Figure 1: Structure of Dihydropyrimidine-2,4,5(3H)-trione

Caption: Chemical structure of Dihydropyrimidine-2,4,5(3H)-trione.

Synthesis of Dihydropyrimidine-2,4,5(3H)-trione: A Mechanistic Approach

The synthesis of the dihydropyrimidine core is classically achieved through the Biginelli reaction or related condensation methodologies.[7][8] For the preparation of dihydropyrimidine-2,4,5(3H)-trione, a targeted approach involving the condensation of diethyl 2-oxomalonate (also known as diethyl ketomalonate) with urea is employed. This method is an adaptation of the well-established synthesis of barbituric acid, where diethyl malonate is the starting material.[9][10][11] The key distinction lies in the use of an oxidized malonic ester to introduce the C5-carbonyl group.

Causality Behind Experimental Choices

-

Choice of Precursors: Diethyl 2-oxomalonate provides the three-carbon backbone with the necessary carbonyl group at the central carbon (which becomes C5 of the pyrimidine ring). Urea serves as the source of the two nitrogen atoms and the C2 carbonyl group.

-

Role of the Base: A strong base, typically sodium ethoxide prepared in situ from sodium metal and absolute ethanol, is crucial. The base deprotonates urea, transforming it into a more potent nucleophile capable of attacking the electrophilic carbonyl carbons of the diethyl 2-oxomalonate.[12]

-

Reaction Conditions: The reaction is driven to completion by heating under reflux. The use of absolute ethanol is critical to prevent hydrolysis of the ester and the sodium ethoxide. Subsequent acidification of the reaction mixture protonates the initially formed salt, leading to the precipitation of the final product.

Reaction Mechanism

The synthesis proceeds via a base-catalyzed condensation-cyclization mechanism, as illustrated below.

Caption: Potential mass spectrometry fragmentation pathways.

Other Analytical Techniques

-

Melting Point: Dihydropyrimidine-2,4,5(3H)-trione has a high melting point, typically reported as >300 °C with decomposition, which is characteristic of such heterocyclic compounds with strong intermolecular hydrogen bonding.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the synthesized compound. A reverse-phase C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a buffer) would be a suitable starting point for method development.

Applications in Drug Development and Research

The dihydropyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents. [2][4]Dihydropyrimidine-2,4,5(3H)-trione serves as a valuable intermediate and building block for the synthesis of more complex molecules with potential biological activity. [5][6]

-

Antiviral Agents: Many modified nucleosides with antiviral activity are based on the pyrimidine core. The reactive sites on dihydropyrimidine-2,4,5(3H)-trione can be functionalized to create novel nucleoside and non-nucleoside analogues for screening against viral targets. [13][14]* Anticancer Agents: The dihydropyrimidine skeleton is found in several anticancer drugs. [2][4]Derivatives of dihydropyrimidine-2,4,5(3H)-trione can be synthesized and evaluated for their ability to inhibit various cancer-related enzymes or pathways.

-

Biomarker of Oxidative Stress: In a research context, the compound itself and its nucleoside derivatives are important standards for the analytical detection of oxidative DNA damage in biological systems. [1]

Conclusion

This guide has provided an in-depth overview of the synthesis and characterization of dihydropyrimidine-2,4,5(3H)-trione. The synthetic route presented is robust and based on well-established chemical principles, offering a reliable method for accessing this important molecule. The detailed characterization workflow, including NMR, IR, and MS, provides a framework for confirming the identity and purity of the synthesized product. Given its biological significance and synthetic versatility, dihydropyrimidine-2,4,5(3H)-trione is poised to remain a molecule of high interest for researchers in medicinal chemistry, drug discovery, and molecular biology.

References

-

Use of Barbituric Acid as a Precursor for the Synthesis of Bioactive Compound. (URL: [Link])

-

Barbituric acid - Organic Syntheses Procedure. (URL: [Link])

-

Give the synthesis of Diethyl malonate? Explain the synthesis of barbituric acid. (URL: [Link])

-

Use of Barbituric Acid as a Precursor for the Synthesis of Bioactive Compound - OUCI. (URL: [Link])

-

Supporting Information Mechanochemical carbon-carbon bond formation that proceeds via a cocrystal intermediate - The Royal Society of Chemistry. (URL: [Link])

-

Isobarbituric Acid: A Pyrimidine Derivative's Role in DNA Research and Beyond. (URL: [Link])

-

To prepare barbituric acid from urea and diethyl malonate. - CUTM Courseware. (URL: [Link])

-

Practical Experiment 8: To synthesize and characterized barbaturic acid | PPTX - Slideshare. (URL: [Link])

-

Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC. (URL: [Link])

-

Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold - Encyclopedia.pub. (URL: [Link])

-

Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological - Journal of Medicinal and Chemical Sciences. (URL: [Link])

-

Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - Beilstein Journals. (URL: [Link])

-

Expedient Synthesis of Biginelli-Type Dihydropyrimidinones Using α-(Benzotriazolyl)alkyl Urea Derivatives. (URL: [Link])

-

Synthesis and in vitro antiviral evaluation of 4-substituted 3,4-dihydropyrimidinones - PMC. (URL: [Link])

-

An Efficient Synthesis and Antibacterial Activity of Some Novel 3,4–Dihydropyrimidin-2-(1H)-Ones - MDPI. (URL: [Link])

-

Reactivity of (Vicinal) Carbonyl Compounds with Urea - PMC - NIH. (URL: [Link])

-

Chem 263 Dec 2, 2010 Note that another carbon dioxide derivative is a urethane. Some derivatives of these may be polymerized - Chemistry. (URL: [Link])

-

Isobarbituric acid - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

-

Isobarbituric acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

Isobarbituric acid | C4H4N2O3 | CID 96994 - PubChem - NIH. (URL: [Link])

-

FTIR spectra of 1,4-dihydropyridine derivatives. - ResearchGate. (URL: [Link])

-

mass spectra - fragmentation patterns - Chemguide. (URL: [Link])

-

Mass Spectrometry: Fragmentation. (URL: [Link])

-

Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - MDPI. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. hmdb.ca [hmdb.ca]

- 6. Barbituric acid(67-52-7) 1H NMR [m.chemicalbook.com]

- 7. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold | Encyclopedia MDPI [encyclopedia.pub]

- 8. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]

- 9. chem.ualberta.ca [chem.ualberta.ca]

- 10. jmchemsci.com [jmchemsci.com]

- 11. Diethyl oxomalonate - Wikipedia [en.wikipedia.org]

- 12. Give the synthesis of Diethyl malonate? Explain the synthesis of barbitur.. [askfilo.com]

- 13. rsc.org [rsc.org]

- 14. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 5,6-dihydrouracil

An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dihydrouracil

Introduction

5,6-Dihydrouracil (DHU), a non-aromatic pyrimidine derivative, holds a pivotal position in cellular metabolism and nucleic acid biochemistry. As the first and rate-limiting product in the catabolic pathway of uracil, its formation and subsequent breakdown are crucial for the regulation of pyrimidine nucleotide pools.[1][2][3] DHU is not merely a transient metabolite; it is also found as a modified nucleobase within the "D-loop" of transfer RNA (tRNA), where it contributes to the structural stability and function of the molecule.[4][5] For researchers and drug development professionals, a thorough understanding of DHU's physicochemical properties is essential. This is particularly critical in the context of fluoropyrimidine-based chemotherapy, such as with 5-fluorouracil (5-FU), where the metabolic pathway involving DHU directly influences drug efficacy and patient toxicity.[1][6] This guide provides a comprehensive technical overview of the core physicochemical characteristics of 5,6-dihydrouracil, supported by experimental insights and established analytical protocols.

Chemical Identity and Molecular Structure

5,6-Dihydrouracil is the product of the formal addition of hydrogen across the C5-C6 double bond of uracil.[4][7] This saturation profoundly alters its chemical and electronic properties compared to its aromatic precursor.

The saturation at the C5-C6 bond results in a non-planar, puckered ring structure. X-ray crystallography studies have confirmed that 5,6-dihydrouracil adopts a half-chair conformation in its crystalline state.[11] This three-dimensional structure is a critical determinant of its interaction with enzymes like dihydropyrimidine dehydrogenase.

Caption: 2D Chemical Structure of 5,6-Dihydrouracil.

Core Physicochemical Properties

The physical and chemical properties of 5,6-dihydrouracil are summarized below. These data are crucial for designing experimental conditions for its synthesis, purification, and analysis.

| Property | Value | Source(s) |

| Appearance | White to light beige crystalline solid | [4][5][12] |

| Melting Point | 276 - 281 °C | [4][7][9][10] |

| Boiling Point | 213.6 °C (rough estimate) | [4][5] |

| pKa (Predicted) | 11.73 - 12.10 | [4][5][8] |

| Water Solubility | 6.67 mg/mL (requires sonication and heat) | [12] |

| PBS (pH 7.2) Solubility | 1 mg/mL | [6] |

| DMSO Solubility | 14.29 mg/mL (requires sonication) | [12] |

| Organic Solvent Solubility | Soluble in Sodium Hydroxide; Insoluble in DMF, Ethanol | [4][6][10] |

Spectroscopic Profile

Spectroscopic analysis is fundamental to the identification and quantification of 5,6-dihydrouracil.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The 1H NMR spectrum of DHU is characterized by two methylene (-CH₂-) groups. The protons at C5 and C6 appear as distinct triplets, a result of coupling to their adjacent methylene neighbors. The N-H protons are typically broad and may exchange with deuterium in solvents like D₂O.[13][14]

-

UV-Vis Spectroscopy : Unlike uracil, which exhibits a strong UV absorbance maximum around 260 nm due to its conjugated π-system, 5,6-dihydrouracil lacks this extended conjugation. The saturation of the C5-C6 bond removes this chromophore, resulting in a significantly lower UV absorbance in the 250-280 nm range.[15] This property is a key differentiator in spectrophotometric and chromatographic assays.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by characteristic vibrations of the cyclic ureide structure. Strong absorption bands corresponding to the C=O stretching of the ketone groups are prominent, alongside N-H stretching and bending vibrations.[16][17]

-

Mass Spectrometry (MS) : Under mass spectrometric analysis, particularly with techniques like LC-MS/MS, 5,6-dihydrouracil can be sensitively detected and quantified. Derivatization, for instance with trimethylsilyl (TMS) groups, can be employed for GC-MS analysis.[6][18]

Crystallography and Solid-State Properties

X-ray diffraction studies have revealed that 5,6-dihydrouracil crystallizes in the monoclinic system with the space group P2₁/C.[4][5] The molecules in the crystal lattice are interconnected by a network of hydrogen bonds, primarily between the N-H donors and the C=O oxygen acceptors of adjacent molecules. This extensive hydrogen bonding contributes to its high melting point and crystalline nature.[11]

Stability and Degradation

The stability of 5,6-dihydrouracil is a critical consideration, especially in the context of clinical sample analysis for therapeutic drug monitoring.

-

In Biological Matrices : Studies have shown that DHU is unstable in whole blood and serum when left at room temperature.[19][20] Its concentration can increase significantly within 1-2 hours due to ongoing enzymatic activity after sample collection. Therefore, to ensure accurate quantification, blood samples should be processed (i.e., centrifuged to yield plasma or serum) and frozen as quickly as possible, ideally within one hour of collection.[20]

-

Long-Term Storage : For long-term storage, DHU is stable for at least two months in serum and three weeks in plasma when stored at -20°C.[19] For extended periods, storage at -80°C is recommended.[12]

Biological Context and Metabolic Pathway

5,6-Dihydrouracil is a central intermediate in the reductive catabolism of uracil. This pathway is essential for eliminating excess uracil and is the primary route of metabolism for fluoropyrimidine anticancer drugs.

The pathway proceeds in three key steps:

-

Reduction : Uracil is reduced to 5,6-dihydrouracil by the enzyme dihydropyrimidine dehydrogenase (DPD) , using NADPH as a cofactor.[2][21]

-

Ring Opening : The dihydrouracil ring is hydrolyzed by dihydropyrimidinase to form N-carbamyl-β-alanine.[2]

-

Hydrolysis : Finally, β-ureidopropionase cleaves N-carbamyl-β-alanine to produce β-alanine, ammonia, and carbon dioxide.[2]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. hmdb.ca [hmdb.ca]

- 3. scbt.com [scbt.com]

- 4. 5,6-DIHYDROURACIL CAS#: 504-07-4 [m.chemicalbook.com]

- 5. 5,6-DIHYDROURACIL | 504-07-4 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Dihydrouracil | C4H6N2O2 | CID 649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Showing Compound 5,6-dihydrouracil (FDB030556) - FooDB [foodb.ca]

- 9. biosynth.com [biosynth.com]

- 10. parchem.com [parchem.com]

- 11. Crystal structure of 5,6-dihydro-1-methyl-4-thiouracil - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 5,6-DIHYDROURACIL(504-07-4) 1H NMR spectrum [chemicalbook.com]

- 14. hmdb.ca [hmdb.ca]

- 15. Communication: Electronic UV-Vis transient spectra of the ∙OH reaction products of uracil, thymine, cytosine, and 5,6-dihydrouracil by using the complete active space self-consistent field second-order perturbation (CASPT2//CASSCF) theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Vibrational spectra of 5,6-dihydrouracil. An experimental matrix isolation, solid state and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. 5,6-Dihydrouracil, TMS | C10H22N2O2Si2 | CID 530109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 20. Assay performance and stability of uracil and dihydrouracil in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Crystal Structure Analysis of Dihydropyrimidine-2,4,5(3H)-trione

This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the single-crystal X-ray diffraction analysis of Dihydropyrimidine-2,4,5(3H)-trione, also known as 5,6-dihydrouracil. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation of small organic molecules.

Introduction: The Significance of Dihydropyrimidine-2,4,5(3H)-trione

Dihydropyrimidine-2,4,5(3H)-trione (5,6-dihydrouracil) is a fundamental pyrimidine derivative. It is a metabolite in the catabolism of uracil and is found as a minor base in transfer ribonucleic acid (tRNA).[1][2] Unlike its aromatic counterpart, uracil, the saturation of the C5-C6 bond in dihydrouracil results in a non-planar ring structure.[3] This conformational flexibility is crucial for the three-dimensional structure of tRNA and its biological function.[3] Understanding the precise three-dimensional structure of this molecule through X-ray crystallography provides invaluable insights into its chemical properties, intermolecular interactions, and role in biological systems. This knowledge is foundational for drug design and the study of nucleic acid metabolism.

Part 1: The Crystallization Workflow - From Powder to Single Crystal

The cornerstone of any successful crystal structure analysis is the growth of high-quality single crystals. This process is often more of an art than a science, requiring patience and meticulous control over various physical parameters. The primary objective is to induce slow nucleation and growth from a supersaturated solution.

Rationale for Solvent Selection

The choice of solvent is the most critical parameter in crystallization. An ideal solvent will dissolve the compound to a moderate extent. If the compound is too soluble, achieving supersaturation becomes difficult, whereas if it is nearly insoluble, it will be challenging to prepare a solution of sufficient concentration. For Dihydropyrimidine-2,4,5(3H)-trione, dimethyl sulfoxide (DMSO) has been successfully used to grow single crystals suitable for X-ray diffraction.[3] DMSO is a polar aprotic solvent with a high boiling point, which allows for slow evaporation and provides good solubility for the polar dihydrouracil molecule.

Experimental Protocol: Slow Evaporation Method

This method is straightforward and effective for compounds that are stable at room temperature and have moderate solubility in a solvent with a suitable vapor pressure.

Step-by-Step Protocol:

-

Preparation of a Saturated Solution:

-

Accurately weigh approximately 10-20 mg of high-purity Dihydropyrimidine-2,4,5(3H)-trione. The purity of the starting material is paramount, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

-

In a clean, small glass vial (e.g., a 2 mL vial), add a small volume of dimethyl sulfoxide (DMSO), typically 0.5-1.0 mL.

-

Gently warm the mixture in a sand bath or on a hot plate to approximately 40-50°C to facilitate dissolution. Agitate the solution gently to ensure homogeneity.

-

Continue adding small aliquots of the compound until a small amount of solid material no longer dissolves, indicating that the solution is saturated at that temperature.

-

-

Inducing Supersaturation:

-

Filter the warm, saturated solution through a syringe filter (0.22 µm pore size) into a clean crystallization vessel. This step removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Cover the vial with a cap that is not airtight. This can be achieved by puncturing the cap with a needle or by using a cap that is loosely fitted. This allows for the slow evaporation of the solvent.

-

-

Crystal Growth:

-

Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the laboratory. Mechanical disturbances can disrupt the crystal growth process.

-

Allow the solvent to evaporate slowly over several days to weeks. Monitor the vial periodically for the formation of single crystals. High-quality crystals are typically clear, have well-defined faces, and are free of cracks or other visible defects.

-

-

Crystal Harvesting:

-

Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor using a cryo-loop or a fine needle.

-

Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and protect it from the atmosphere.

-

-

Structure Solution: For small molecules like dihydrouracil, direct methods are typically used to determine the initial phases of the structure factors. This provides an initial electron density map from which the positions of the non-hydrogen atoms can be determined.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. In this iterative process, the atomic coordinates, and their anisotropic displacement parameters (which model thermal vibrations) are adjusted to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate geometric restraints.

Part 3: The Crystal Structure of Dihydropyrimidine-2,4,5(3H)-trione

The crystal structure of Dihydropyrimidine-2,4,5(3H)-trione was first determined by Rohrer and Sundaralingam in 1968. [3]The key crystallographic and structural data are summarized below.

Crystallographic Data

| Parameter | Value | Reference |

| Chemical Formula | C₄H₆N₂O₂ | [3] |

| Formula Weight | 114.10 g/mol | [3] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| a | 4.21 Å | [3] |

| b | 11.21 Å | [3] |

| c | 10.22 Å | [3] |

| β | 90.1° | [3] |

| Volume | 482 ų | [3] |

| Z | 4 | [3] |

Molecular and Crystal Structure

The analysis of the crystal structure reveals several key features:

-

Non-Planar Ring: A significant feature of dihydrouracil is the non-planarity of its six-membered ring, a direct consequence of the saturated C5-C6 bond. [3]This bond has a length of approximately 1.50 Å, which is typical for a single C-C bond, in contrast to the shorter C=C double bond (around 1.34 Å) found in uracil. [3]

-

Hydrogen Bonding Network: The crystal packing is dominated by an extensive network of intermolecular hydrogen bonds. The two N-H groups act as hydrogen bond donors, while the two carbonyl oxygen atoms act as acceptors. [4]This hydrogen bonding is crucial in stabilizing the crystal lattice. A common motif observed in dihydrouracil derivatives is the R²₂(8) tape, where molecules are linked into chains via N-H···O=C hydrogen bonds. [4]

Conclusion

The crystal structure analysis of Dihydropyrimidine-2,4,5(3H)-trione provides a detailed atomic-level understanding of its molecular geometry and intermolecular interactions. The non-planar ring and the extensive hydrogen-bonding network are key structural features that dictate its physical properties and biological role. The methodologies outlined in this guide, from crystal growth to structure refinement, represent a standard workflow in modern chemical crystallography and are applicable to a wide range of small organic molecules.

References

-

Cruz-Cabeza, A. J., & Schwalbe, C. H. (2012). Observed and predicted hydrogen bond motifs in crystal structures of hydantoins, dihydrouracils and uracils. CrystEngComm, 14(18), 5771-5781. [Link]

-

Rohrer, D., & Sundaralingam, M. (1968). The Crystal Structure of Dihydrouracil: an Unusual Base of Transfer Ribonucleic Acid. Chemical Communications (London), (13), 746b–747. [Link]

-

PubChem. (n.d.). Dihydrouracil. Retrieved from [Link]

-

Hewlins, M. J. E. (1972). Crystal Structure of 5,6-Dihydro-l-methyl-4-thiouracil. Journal of the Chemical Society, Perkin Transactions 2, (3), 275–278. [Link]

-

The Good Scents Company. (n.d.). 5,6-dihydrouracil. Retrieved from [Link]

-

Dobritzsch, D., et al. (2005). Crystallization and X-ray diffraction analysis of dihydropyrimidinase from Saccharomyces kluyveri. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 61(Pt 4), 359–362. [Link]

-

Lohkamp, B., et al. (2006). Purification, crystallization and X-ray diffraction analysis of dihydropyrimidinase from Dictyostelium discoideum. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 62(Pt 1), 60–63. [Link]

-

Dobritzsch, D., et al. (2001). Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil. The EMBO Journal, 20(4), 650–660. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5,6-DIHYDROURACIL CAS#: 504-07-4 [m.chemicalbook.com]

- 3. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]

A Comprehensive Spectroscopic Guide to 5,6-Dihydrouracil: Elucidating Structure and Properties

This technical guide provides an in-depth exploration of the spectroscopic characteristics of 5,6-dihydrouracil, a molecule of significant interest in drug development and metabolic research. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biochemical fields, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating theoretical principles with practical experimental insights, this guide serves as a comprehensive resource for the structural elucidation and characterization of this important pyrimidine derivative.

Introduction: The Significance of 5,6-Dihydrouracil

5,6-Dihydrouracil (DHU) is a metabolite of the nucleobase uracil and plays a crucial role in pyrimidine catabolism.[1] Its chemical structure, a saturated pyrimidine ring, distinguishes it from its unsaturated precursor, uracil.[2] This structural modification has profound implications for its biological activity and analytical profile. Understanding the spectroscopic signature of DHU is paramount for its identification and quantification in biological matrices, which is essential for studying metabolic pathways, diagnosing related enzymatic deficiencies, and in the development of fluoropyrimidine-based chemotherapeutic agents.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. For 5,6-dihydrouracil, both ¹H and ¹³C NMR are instrumental in confirming its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5,6-dihydrouracil is characterized by distinct signals corresponding to the protons in its structure. The spectrum reveals two key methylene protons and two amide protons.

Table 1: ¹H NMR Spectroscopic Data for 5,6-Dihydrouracil

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.6 | Triplet | 2H | H-5 |

| ~3.4 | Triplet | 2H | H-6 |

| ~7.5 | Singlet | 1H | N-1-H |

| ~10.0 | Singlet | 1H | N-3-H |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The triplet multiplicity of the signals for the protons at the C-5 and C-6 positions arises from the coupling with the adjacent methylene group. The downfield chemical shifts of the N-H protons are characteristic of amide functionalities and are often broad due to quadrupole moments and exchange with trace amounts of water.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of 5,6-dihydrouracil.

Table 2: ¹³C NMR Spectroscopic Data for 5,6-Dihydrouracil

| Chemical Shift (δ) ppm | Assignment |

| ~30 | C-5 |

| ~35 | C-6 |

| ~154 | C-4 |

| ~171 | C-2 |

Note: Chemical shifts can vary slightly depending on the solvent.

The upfield signals correspond to the sp³ hybridized carbons of the saturated portion of the ring (C-5 and C-6), while the downfield signals are characteristic of the carbonyl carbons (C-2 and C-4).

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR spectrum is contingent on meticulous sample preparation and instrument setup.

Step-by-Step Methodology for NMR Analysis:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 5,6-dihydrouracil for ¹H NMR and 20-50 mg for ¹³C NMR.[3][4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[3] The choice of solvent is critical as it should completely dissolve the sample without its own signals interfering with the analyte's peaks.[5]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

-

Ensure the sample height in the NMR tube is between 4 and 5 cm.[3]

-

-

Instrumental Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse program (e.g., zg30). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and an appropriate relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[6]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Diagram of the NMR Experimental Workflow:

Caption: A streamlined workflow for acquiring high-quality NMR spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of 5,6-dihydrouracil is dominated by absorptions corresponding to N-H and C=O stretching vibrations.

Table 3: Key IR Absorption Bands for 5,6-Dihydrouracil

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3400 | N-H Stretch | Amide |

| 1650-1750 | C=O Stretch | Amide (Carbonyl) |

| 2800-3000 | C-H Stretch | Alkane (CH₂) |

| 1400-1500 | C-H Bend | Alkane (CH₂) |

The broad band in the 3200-3400 cm⁻¹ region is characteristic of N-H stretching in the amide groups, often broadened by hydrogen bonding. The strong, sharp absorption in the 1650-1750 cm⁻¹ region is indicative of the carbonyl (C=O) stretching vibrations of the two amide groups. The absorptions in the 2800-3000 cm⁻¹ and 1400-1500 cm⁻¹ regions correspond to the stretching and bending vibrations of the C-H bonds in the methylene groups, respectively.

Experimental Protocol for FTIR Spectroscopy

For solid samples like 5,6-dihydrouracil, several sampling techniques can be employed. The KBr pellet method is a common and effective approach.

Step-by-Step Methodology for KBr Pellet Preparation and Analysis:

-

Sample Preparation:

-

Thoroughly dry both the 5,6-dihydrouracil sample and spectroscopic grade potassium bromide (KBr) to remove any moisture, which can interfere with the spectrum.

-

Grind 1-2 mg of the sample to a fine powder using an agate mortar and pestle.[7]

-

Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.[7]

-

Transfer the mixture to a pellet press die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumental Setup and Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Diagram of the FTIR Experimental Workflow:

Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

The nominal molecular weight of 5,6-dihydrouracil (C₄H₆N₂O₂) is 114 g/mol .

Electron Ionization (EI) Mass Spectrometry

In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum shows the molecular ion peak (M⁺) and various fragment ions.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of 5,6-Dihydrouracil

| m/z | Proposed Fragment |

| 114 | [M]⁺ (Molecular Ion) |

| 71 | [M - HNCO]⁺ |

| 56 | [C₂H₂NO]⁺ |

| 43 | [HNCO]⁺ |

The fragmentation of 5,6-dihydrouracil in EI-MS is expected to involve the cleavage of the pyrimidine ring. The loss of isocyanic acid (HNCO) is a common fragmentation pathway for uracil and its derivatives.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that is often coupled with liquid chromatography (LC-MS). It typically results in the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For 5,6-dihydrouracil, the expected ion in positive ESI mode would be at m/z 115.

Experimental Protocol for LC-MS/MS

LC-MS/MS provides high sensitivity and selectivity for the quantification of small molecules in complex matrices.

Step-by-Step Methodology for LC-MS/MS Analysis:

-

Sample Preparation:

-

Prepare a stock solution of 5,6-dihydrouracil in a suitable solvent (e.g., methanol or water).

-

For quantitative analysis, prepare a series of calibration standards by diluting the stock solution.

-

If analyzing biological samples, an extraction step (e.g., protein precipitation or solid-phase extraction) is necessary to remove matrix interferences.[8][9]

-

-

LC Separation:

-

Inject the prepared sample onto an appropriate HPLC or UHPLC column (e.g., a C18 reversed-phase column).

-

Use a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid) to achieve chromatographic separation of the analyte from other components.

-

-

MS/MS Detection:

-

The eluent from the LC column is introduced into the ESI source of the mass spectrometer.

-

Set the mass spectrometer to monitor for the specific precursor-to-product ion transition for 5,6-dihydrouracil. For example, in positive ion mode, this could be the transition from the protonated molecule [M+H]⁺ (m/z 115) to a specific fragment ion.

-

Optimize the MS parameters (e.g., spray voltage, gas flows, collision energy) to maximize the signal intensity.

-

Diagram of the LC-MS/MS Experimental Workflow:

Caption: A schematic representation of the LC-MS/MS analytical workflow.

Conclusion

The spectroscopic data presented in this guide provide a robust foundation for the confident identification and characterization of 5,6-dihydrouracil. The combination of NMR, IR, and Mass Spectrometry offers complementary information that, when interpreted with an understanding of the underlying chemical principles and experimental best practices, allows for a comprehensive structural elucidation. This guide serves as a valuable resource for researchers and scientists, enabling them to effectively utilize these powerful analytical techniques in their work with this important metabolite.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Durham University. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

MDPI. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

-

Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed MS/MS fragmentation of endogenous dihydrouracil from a urine matrix. Retrieved from [Link]

-

Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

-

LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of the IR spectra of 5,6-dihydrouracil isolated in (A) N 2.... Retrieved from [Link]

-

ResearchGate. (n.d.). Product ion mass spectra for uracil (A); 5,6-dihydrouracil (B). Retrieved from [Link]

-

Spectroscopy Online. (2020, October 2). Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. Retrieved from [Link]

-

University of Houston. (n.d.). 4406 GC-MS procedure and background.docx. Retrieved from [Link]

-

Aviv Analytical. (2013, January 9). Measurement and Optimization of Organic Chemical Reaction Yields by GC-MS with Cold EI. Retrieved from [Link]

-

Heriot-Watt University. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR chemical shifts and coupling constants of selected model compounds. Retrieved from [Link]

-

Innovatech Labs. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

-

DNAmod. (n.d.). 5,6-dihydrouracil. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR peak assignment table. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SlidePlayer. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

YouTube. (2022, February 14). Lecture 16: Understanding FTIR Spectrum. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Coupling constants for ¹H and ¹³C NMR. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

Sources

- 1. clinicalpub.com [clinicalpub.com]

- 2. DNAmod: 5,6-dihydrouracil [dnamod.hoffmanlab.org]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. sites.bu.edu [sites.bu.edu]

- 6. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. tecan.com [tecan.com]

- 9. spectroscopyeurope.com [spectroscopyeurope.com]

Biological Activity Screening of Dihydropyrimidine-2,4,5(3H)-trione Derivatives

An In-Depth Technical Guide:

Preamble: The Therapeutic Promise of the Dihydropyrimidine Core

The dihydropyrimidine (DHPM) scaffold, specifically the dihydropyrimidine-2,4,5(3H)-trione and its thione analogues, represents a "privileged structure" in medicinal chemistry. First brought to prominence by the one-pot Biginelli reaction, this heterocyclic core is not merely a synthetic curiosity but a versatile pharmacophore.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising lead compounds in drug discovery.[4][5][6] The main activities associated with this class of compounds are antitumoral, anti-inflammatory, and antibacterial.[4]

This guide eschews a rigid, one-size-fits-all screening cascade. Instead, it presents a logically structured, field-proven approach to elucidating the therapeutic potential of novel dihydropyrimidine-2,4,5(3H)-trione derivatives. We will delve into the causality behind assay selection, provide robust, self-validating protocols, and offer insights into the interpretation of results, empowering researchers to navigate the path from compound synthesis to biological validation with confidence.

Logical Workflow for Biological Screening

The journey of a novel compound from the bench to potential clinical relevance begins with a systematic and hierarchical screening process. The initial phase involves broad, high-throughput assays to identify general activity, followed by more specific, mechanism-oriented secondary and tertiary assays for promising "hits."

Part 1: Anticancer Activity Evaluation

The discovery of Monastrol, a selective inhibitor of the Eg5 kinesin motor protein, cemented the DHPM scaffold as a prime target for anticancer drug development.[4] Our screening strategy, therefore, begins with broad cytotoxicity assays and funnels down to specific mechanistic studies.

Primary Screening: In Vitro Cytotoxicity

The foundational step is to determine a compound's ability to inhibit cell proliferation or induce cell death. The MTT assay is a robust, colorimetric, and high-throughput method for this purpose.[7]

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[8] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.[7][9]

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) and a normal cell line (e.g., WI-38 or NIH/3T3) to ~80% confluency.[10]

-

Trypsinize and perform a cell count.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.

-

-

Compound Treatment:

-

Prepare stock solutions of the DHPM derivatives in DMSO.

-

Perform serial dilutions in a serum-free medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Incubation & Solubilization:

-

Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours in a humidified atmosphere.

-

Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

-

Allow the plate to stand overnight in the incubator for complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

-

Data Presentation: Cytotoxicity of DHPM Derivatives

| Compound ID | Cancer Cell Line: MCF-7 IC₅₀ (µM) | Cancer Cell Line: A549 IC₅₀ (µM) | Normal Cell Line: WI-38 IC₅₀ (µM) | Selectivity Index (WI-38 / MCF-7) |

| DHPM-01 | 8.5 | 12.3 | > 100 | > 11.8 |

| DHPM-02 | 15.2 | 25.1 | > 100 | > 6.6 |

| DHPM-03 | 3.9 | 5.8 | 85.4 | 21.9 |

| Doxorubicin | 0.9 | 1.2 | 5.5 | 6.1 |

Note: Data are hypothetical examples. A higher selectivity index indicates greater cancer cell-specific toxicity.

Secondary Screening: Elucidating the Mechanism of Action

Compounds showing potent and selective cytotoxicity (e.g., DHPM-03) must be investigated further. Since the DHPM scaffold is known to interact with the mitotic machinery, a tubulin polymerization assay is a logical next step.

Causality: Microtubules, polymers of α- and β-tubulin, are crucial for forming the mitotic spindle during cell division.[11] Many anticancer drugs work by either destabilizing (e.g., Vinca alkaloids) or stabilizing (e.g., Taxanes) microtubules. This assay directly measures a compound's effect on the in vitro assembly of purified tubulin into microtubules, typically by monitoring changes in light scattering (turbidity).[11]

-

Reagent Preparation:

-

Use a commercially available tubulin polymerization assay kit.[12][13]

-

Reconstitute lyophilized bovine or porcine tubulin (>99% pure) on ice with a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).[13][14]

-

Prepare a 10 mM stock of GTP.

-

Prepare test compounds (DHPM 'hits') and controls: Paclitaxel (stabilizer/promoter) and Nocodazole (destabilizer/inhibitor).

-

-

Reaction Assembly:

-

On ice, add the following to a pre-chilled 96-well plate: Tubulin Buffer, GTP (to 1 mM final), and the test compound or control.

-

Add the tubulin solution to a final concentration of ~2-3 mg/mL. The final volume is typically 70-100 µL.[14]

-

-

Polymerization Monitoring:

-

Immediately place the plate into a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance (turbidity) at 340-350 nm every 30-60 seconds for 60-90 minutes.[14]

-

-

Data Analysis:

-

Plot absorbance vs. time.

-

Compare the polymerization curves of DHPM-treated samples to the controls. An increase in the polymerization rate and final polymer mass suggests a stabilizing effect, while a decrease suggests an inhibitory/destabilizing effect.

-

Part 2: Antimicrobial Activity Evaluation

DHPM derivatives have consistently been reported to possess antibacterial and antifungal properties.[1][15][16] A robust screening protocol is essential to identify lead compounds for combating infectious diseases, including drug-resistant strains.

Primary Screening: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for quantitatively determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]

Causality: This assay exposes a standardized inoculum of bacteria to serial dilutions of a test compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) in each well determines the MIC value.

-

Preparation of Inoculum:

-

Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth (e.g., Tryptic Soy Broth, Mueller-Hinton Broth).[17]

-

Incubate overnight at 37°C with shaking.

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[17]

-

-

Compound Dilution:

-

In a 96-well plate, add 50 µL of sterile broth to all wells.

-

Add 50 µL of the DHPM stock solution (e.g., 256 µg/mL) to the first column of wells, creating a 100 µL volume.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (bacteria, no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be used as a reference.

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Optionally, add a viability indicator like Resazurin to aid in visualization.

-

Qualitative Screening: Agar Well Diffusion

The agar well or disk diffusion (Kirby-Bauer) test is a simpler, qualitative method to screen for antimicrobial activity.[18][19]

Causality: An agar plate is uniformly swabbed with a bacterial culture. The test compound is placed in a central well or on a paper disk. As the compound diffuses into the agar, it creates a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the well/disk.[19] The size of this zone correlates with the potency of the antimicrobial agent.[19]

-

Prepare Mueller-Hinton agar plates.

-

Spread a standardized bacterial suspension evenly over the agar surface using a sterile swab.[18]

-

Aseptically bore a well (6-8 mm diameter) in the center of the agar.

-

Pipette a fixed volume (e.g., 50-100 µL) of the DHPM solution (at a known concentration) into the well.

-

Incubate the plates at 37°C for 18-24 hours.[18]

-

Measure the diameter (in mm) of the zone of inhibition.

Data Presentation: Antimicrobial Activity of DHPM Derivatives

| Compound ID | MIC vs. S. aureus (µg/mL) | Zone of Inhibition vs. S. aureus (mm) | MIC vs. E. coli (µg/mL) | Zone of Inhibition vs. E. coli (mm) |

| DHPM-04 | 16 | 18 | 64 | 10 |

| DHPM-05 | >128 | 0 | >128 | 0 |

| DHPM-06 | 8 | 22 | 16 | 17 |

| Ciprofloxacin | 0.5 | 30 | 0.25 | 35 |

Note: Data are hypothetical examples.

Part 3: Anti-inflammatory Activity Evaluation

Several DHPM derivatives have been reported to possess anti-inflammatory properties.[4][20] The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for screening acute anti-inflammatory activity.[21][22]

Causality: Subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a biphasic acute inflammatory response.[22] The initial phase (0-1.5 h) is mediated by histamine and serotonin, while the late phase (1.5-5 h) involves the production of prostaglandins, nitric oxide, and cytokines.[22][23] An effective anti-inflammatory agent will reduce the swelling (edema) in the paw.

-

Animal Acclimatization & Grouping:

-

Use male Wistar rats (150-200g). Acclimatize them for one week.

-

Divide animals into groups (n=6): Control (vehicle), Standard (Indomethacin, 5-10 mg/kg), and Test groups (DHPM derivatives at various doses).[23]

-

-

Compound Administration:

-

Induction of Edema:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

-

Inject 100 µL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[23]

-

-

Measurement of Paw Volume:

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[23]

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:

-

% Inhibition = [ (V_c - V_t) / V_c ] * 100

-

Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

-

Data Presentation: Anti-inflammatory Activity of DHPM Derivatives (at 3h)

| Treatment Group (Dose) | Mean Paw Volume Increase (mL) | % Inhibition of Edema |

| Control (Vehicle) | 0.85 ± 0.05 | - |

| DHPM-07 (20 mg/kg) | 0.51 ± 0.04 | 40.0% |

| DHPM-08 (20 mg/kg) | 0.38 ± 0.03 | 55.3% |

| Indomethacin (10 mg/kg) | 0.32 ± 0.02 | 62.4% |

Note: Data are hypothetical examples. Values are mean ± SEM.

References

- Cell sensitivity assays: the MTT assay - PubMed.

- Laboratory procedure of bacterial inhibition assay | PPT - Slideshare.

- MTT assay - Wikipedia.

- MTT Assay Protocol for Cell Viability and Prolifer

- Cytotoxicity MTT Assay Protocols and Methods | Springer N

- Tubulin Polymeriz

- Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one - MDPI.

- Carrageenan-induced paw edema in the r

- Unveiling the potential anticancer activity of new dihydropyrimidines through dual inhibition of EGFR and TrkA: Design, synthesis, and in silico study - PubMed.

- Carrageenan induced Paw Edema Model - Cre

- Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - ResearchG

- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r

- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer

- Carrageenan Induced Paw Edema (R

- Synthesis and anticancer activity of new dihydropyrimidinone deriv

- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin) - Sigma-Aldrich.

- Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone deriv

- Zone of Inhibition Test - Kirby Bauer Test - Microbe Investig

- Design, ecofriendly synthesis, anticancer and antimicrobial screening of innovative Biginelli dihydropyrimidines using β-aroylpyruvates as synthons - Taylor & Francis Online.

- Probing Microtubule Dynamics: An In-depth Technical Guide to the In Vitro Tubulin Polymerization Assay for the Evalu

- Protocol for Bacterial Cell Inhibition Assay - eCampusOntario Pressbooks.

- High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC - NIH.

- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC - NIH.

- Zone of Inhibition Test for Antimicrobial Activity - Microchem Labor

- In vitro Microtubule Binding Assay and Dissociation Constant Estim

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH.

- Discovery of New Antimicrobial Agents using Combin

- Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry | Request PDF - ResearchG

- Biological activity of dihydropyrimidinone (DHPM)

- Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle - ResearchG

- Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflamm

- (PDF)

- Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle - Pharmacia.

- (PDF)

- Synthesis, characterization and biological profile of some new dihydropyrimidinone deriv

- Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)

- Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB - MDPI.

- Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics - Frontiers.

- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling P

- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions.

- An Overview of Synthesis and Biological Activity of Dihydropyrimidine Deriv

- Biological Activity and Efficient Synthesis of 3, 4-Dihydropyrimidin-2-(1H)

- An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - NIH.

- Synthesis of 3,4-dihydropyrimidinones/thiones derivatives.

- Synthesis of tricyclic 3, 4-dihydropyrimidine-2-thione derivatives - ResearchG

Sources

- 1. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Overview of Synthesis and Biological Activity of Dihydropyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. clyte.tech [clyte.tech]

- 8. MTT assay - Wikipedia [en.wikipedia.org]

- 9. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Unveiling the potential anticancer activity of new dihydropyrimidines through dual inhibition of EGFR and TrkA: Design, synthesis, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Tubulin Polymerization Assay [bio-protocol.org]

- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. tandfonline.com [tandfonline.com]

- 17. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. microchemlab.com [microchemlab.com]

- 20. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 22. researchgate.net [researchgate.net]

- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. inotiv.com [inotiv.com]

The Foundational Scaffold: Significance of Dihydropyrimidinones (DHPMs)

An In-depth Technical Guide to the Synthesis of Dihydropyrimidinones

Executive Summary

Dihydropyrimidinones (DHPMs) represent a class of heterocyclic compounds of paramount importance in medicinal chemistry and drug development. Their molecular scaffold is a key constituent in a multitude of biologically active molecules, demonstrating a wide array of pharmacological properties including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[1][2] Notably, DHPMs function as calcium channel blockers, antihypertensive agents, and alpha-1a-antagonists.[3] The synthesis of these vital compounds is predominantly achieved through the Biginelli reaction, a one-pot multicomponent reaction that has been the subject of extensive research and optimization for over a century. This guide provides a comprehensive overview of the synthesis of dihydropyrimidinones, beginning with the classical Biginelli reaction and progressing to modern, more efficient methodologies. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, detailed protocols for key synthetic methods, and a comparative analysis of various approaches to empower rational design and execution of DHPM synthesis.

The dihydropyrimidinone core is a privileged scaffold in medicinal chemistry. Its inherent structural features, including a hydrogen-bonding donor and acceptor array and defined spatial orientation of substituents, allow for potent and selective interactions with various biological targets. The pyrimidine ring is a fundamental component of nucleic acids (DNA and RNA), which provides a biochemical precedent for its biocompatibility and role in molecular recognition.[4][5]

Prominent examples of pharmacologically active DHPMs include Monastrol, a potent and specific inhibitor of the Eg5 mitotic kinesin, making it a valuable tool in cancer research.[1][4] Furthermore, the batzelladine alkaloids, isolated from marine sources, contain the dihydropyrimidine unit and are known inhibitors of HIV gp-120 binding to CD4 cells.[4][6] These examples underscore the therapeutic potential of the DHPM scaffold and justify the extensive efforts dedicated to developing efficient and diverse synthetic routes.

The Classical Biginelli Reaction: A Century-Old Innovation

In 1893, the Italian chemist Pietro Biginelli reported a simple, one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester (typically ethyl acetoacetate), and urea.[3][7] This acid-catalyzed, three-component condensation remains a cornerstone of heterocyclic chemistry.

Mechanism of Action

The reaction mechanism proceeds through a series of bimolecular reactions. While several pathways have been proposed, the most widely accepted mechanism, supported by extensive research, begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine ion intermediate.[7][8] This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration, yields the final dihydropyrimidinone product.[8] The causality behind using a strong acid catalyst, such as HCl, is to facilitate both the initial condensation to the imine and the final dehydration step, thereby driving the reaction towards the product.[6][9]

Caption: Proposed mechanism of the classical Biginelli reaction.

Limitations of the Classical Approach

Despite its ingenuity, the original Biginelli protocol often suffers from significant drawbacks that limit its application, particularly in industrial and high-throughput settings.[9][10] These limitations include:

-

Low Yields: Especially with substituted aromatic or aliphatic aldehydes, product yields can be poor (20-40%).[9][11]

-

Harsh Conditions: The reaction requires strong acidic conditions and high temperatures, which are incompatible with sensitive functional groups.[6]

-

Long Reaction Times: The classical method can require several hours to overnight for completion.[5][10]

-

Environmental Concerns: The use of strong mineral acids and organic solvents raises environmental and disposal issues.[12]

Modern Synthetic Methodologies: A Paradigm Shift in Efficiency and Sustainability

To address the shortcomings of the classical method, significant research has focused on developing more efficient, versatile, and environmentally benign protocols. These modern approaches primarily revolve around the use of advanced catalysts, alternative energy sources, and solvent-free conditions.

The Central Role of Catalysis

The choice of catalyst is the most critical parameter in optimizing the Biginelli reaction. A catalyst's function is to activate the substrates, typically the aldehyde, to facilitate the initial condensation and subsequent steps under milder conditions.[13]

-

Lewis and Brønsted Acids: A vast array of Lewis acids (e.g., FeCl₃, InCl₃, Yb(OTf)₃, Bi(NO₃)₃) and Brønsted acids (e.g., sulfamic acid, ionic liquids) have been successfully employed.[6][12] Lewis acids coordinate to the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the rate-determining acylimine formation. Brønsted acidic ionic liquids offer the dual advantage of acting as both a catalyst and a reaction medium, often allowing for easy product separation and catalyst recycling.[6][14]

-

Heterogeneous Catalysts: To improve catalyst recovery and reusability—a key principle of green chemistry—solid-supported catalysts have been developed.[15] Examples include clays like Montmorillonite-KSF, polymer-supported catalysts, and magnetic nanoparticles functionalized with acid groups (e.g., Fe₃O₄@C@OSO₃H).[15][16][17] The primary advantage is the simplified work-up; the catalyst can be removed by simple filtration or, in the case of magnetic catalysts, with an external magnet, and reused multiple times without significant loss of activity.[16][18]

Alternative Energy Sources: Accelerating Reactions

The introduction of non-conventional energy sources has revolutionized the Biginelli reaction, drastically reducing reaction times from hours to minutes.

-

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool.[19] Aldehydes, dicarbonyl compounds, and urea are excellent microwave absorbers, allowing for rapid and uniform heating of the reaction mixture.[19][20] This leads to a significant acceleration of the reaction rate and often results in higher yields and cleaner product profiles compared to conventional heating.[12] The choice of microwave irradiation is justified when high-speed synthesis is required, making it ideal for library generation in drug discovery.

-

Ultrasound Irradiation: Sonochemistry utilizes the energy of acoustic cavitation to promote chemical reactions.[9] The collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating the reaction. Ultrasound-assisted methods often proceed under milder overall temperature conditions than conventional heating, offering excellent yields in short reaction times.[9][11]

Solvent-Free Conditions: The Green Chemistry Approach

Performing the Biginelli reaction under solvent-free ("neat") conditions is a significant step towards a more sustainable synthetic protocol.[16][18] This approach reduces or eliminates the use of volatile and often toxic organic solvents, minimizing waste and environmental impact.[6] Solvent-free reactions, particularly when combined with microwave irradiation or a solid catalyst, are highly efficient, cost-effective, and simplify product purification, as the product often crystallizes directly from the reaction mixture upon cooling.[12][16]

Comparative Analysis of Synthetic Protocols

The choice of synthetic methodology depends on the specific requirements of the researcher, including scale, desired purity, available equipment, and environmental considerations. The following table summarizes quantitative data from various reported protocols, highlighting the dramatic improvements of modern techniques over the classical approach.

| Method | Catalyst | Conditions | Time | Yield (%) | Reference |

| Classical | HCl | Ethanol, Reflux | 18-24 h | 20-60 | [6][9] |

| Lewis Acid | Yb(OTf)₃ | Solvent-Free, 100°C | 0.5-2 h | 82-95 | [8] |

| Brønsted Acid | [Btto][p-TSA] | Solvent-Free, 90°C | 30 min | 88-95 | [6] |

| Heterogeneous | Montmorillonite-KSF | Solvent-Free, Reflux | 1 h | 85-95 | [15] |

| Microwave | Sulfamic Acid | Solvent-Free, MW | 1-5 min | 85-96 | [12] |

| Microwave | Potassium Phthalimide | Solvent-Free, 300W MW | 10-12 min | 82-95 | |

| Ultrasound | Sm(ClO₄)₃ | Ethanol, Ultrasound | 20-40 min | 85-96 | [9] |

| Ultrasound | Holmium Chloride | Solvent-Free, Ultrasound | 10-25 min | 88-96 | [11] |